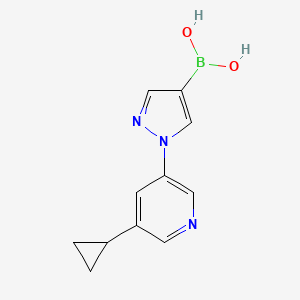
(3S)-3-Methyl-4-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinone, 3-methyl-, (3S)- is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in the field of organic chemistry due to its role as an intermediate in the synthesis of various chemicals and pharmaceutical drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 3-methyl-, (3S)- can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .
Industrial Production Methods
Industrial production of 4-Piperidinone, 3-methyl-, (3S)- often involves large-scale synthesis using catalytic hydrogenation and other cost-effective methods to ensure high yield and purity. The use of rhodium and palladium catalysts in hydrogenation processes is common in industrial settings .
化学反応の分析
Types of Reactions
4-Piperidinone, 3-methyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve catalytic hydrogenation to yield piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
科学的研究の応用
4-Piperidinone, 3-methyl-, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, including those with analgesic and anti-inflammatory properties.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-Piperidinone, 3-methyl-, (3S)- involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors in the body, modulating their function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
2-Piperidinone: A derivative of piperidine with a carbonyl group at the second position.
4-Piperidone: A derivative of piperidine with a carbonyl group at the fourth position
Uniqueness
4-Piperidinone, 3-methyl-, (3S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its (3S)-stereochemistry plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
1632106-99-0 |
|---|---|
分子式 |
C6H11NO |
分子量 |
113.16 g/mol |
IUPAC名 |
(3S)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChIキー |
KTWRIXHINMYODR-YFKPBYRVSA-N |
異性体SMILES |
C[C@H]1CNCCC1=O |
正規SMILES |
CC1CNCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)








![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)



